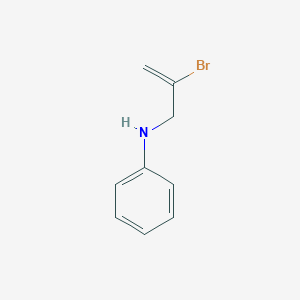

Aniline, N-(2-bromoallyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aniline, N-(2-bromoallyl)- is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.

The exact mass of the compound Aniline, N-(2-bromoallyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aniline, N-(2-bromoallyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, N-(2-bromoallyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediates in Chemical Reactions

Aniline derivatives are widely utilized as intermediates in organic synthesis. The presence of the bromoallyl group enhances the reactivity of the aniline moiety, allowing for various coupling reactions. For instance, the compound can undergo palladium-catalyzed coupling with vinylstannanes to synthesize substituted indoles, which are valuable in pharmaceuticals and agrochemicals .

Table 1: Summary of Reactions Involving Aniline Derivatives

| Reaction Type | Example Compound | Product | Reference |

|---|---|---|---|

| Palladium-catalyzed coupling | Aniline, N-(2-bromoallyl)- | Substituted indoles | |

| Halogenation | Aniline | Halogenated anilines | |

| Acylation | Aniline | Acylanilides |

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that certain aniline derivatives exhibit significant antimicrobial properties. For example, compounds derived from N-(2-bromoallyl)-aniline have shown efficacy against various bacterial and fungal strains. A study demonstrated that these compounds could inhibit the growth of mycobacterial and fungal pathogens, comparable to established antibiotics .

Case Study: Antimicrobial Screening

In a primary screening of synthesized anilines, including N-(2-bromoallyl)-aniline derivatives, several compounds displayed potent activity against pathogens such as Mycobacterium tuberculosis and Candida albicans. The structure-activity relationship (SAR) analysis highlighted the importance of the bromoallyl substituent in enhancing biological activity .

Agricultural Applications

Herbicide Development

Anilines are often precursors to herbicides due to their ability to inhibit photosynthetic electron transport in plants. The compound N-(2-bromoallyl)-aniline has potential applications in developing new herbicides that can selectively target weeds while minimizing harm to crops. Research indicates that derivatives can be acylated to form herbicidal agents .

Table 2: Herbicidal Activity of Aniline Derivatives

| Compound | Herbicidal Activity | Target Plant Species | Reference |

|---|---|---|---|

| N-(2-bromoallyl)-aniline | Moderate | Various broadleaf weeds | |

| 2-haloacetanilides | High | Grasses and broadleaf weeds |

Material Science

Polymer Synthesis

The reactivity of N-(2-bromoallyl)-aniline allows for its incorporation into polymer matrices. It can serve as a monomer in the synthesis of functionalized polymers with tailored properties for applications in coatings, adhesives, and composites. The bromoallyl group can facilitate cross-linking reactions that enhance the mechanical strength and thermal stability of the resulting materials.

Propiedades

Número CAS |

15332-75-9 |

|---|---|

Fórmula molecular |

C9H10BrN |

Peso molecular |

212.09 g/mol |

Nombre IUPAC |

N-(2-bromoprop-2-enyl)aniline |

InChI |

InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |

Clave InChI |

LWQICASDSYKVPZ-UHFFFAOYSA-N |

SMILES |

C=C(CNC1=CC=CC=C1)Br |

SMILES canónico |

C=C(CNC1=CC=CC=C1)Br |

Key on ui other cas no. |

15332-75-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.